![molecular formula C5H8ClNS B2990341 2-[(3-Chloropropyl)sulfanyl]acetonitrile CAS No. 112212-93-8](/img/structure/B2990341.png)
2-[(3-Chloropropyl)sulfanyl]acetonitrile
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Overview
Description
“2-[(3-Chloropropyl)sulfanyl]acetonitrile” is a chemical compound with the CAS Number: 112212-93-8 . It has a molecular weight of 149.64 . The compound is also known by its IUPAC name, [(3-chloropropyl)sulfanyl]acetonitrile .
Molecular Structure Analysis
The InChI code for “2-[(3-Chloropropyl)sulfanyl]acetonitrile” is 1S/C5H8ClNS/c6-2-1-4-8-5-3-7/h1-2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Polymer Science
In the field of polymer science, the electrochemical copolymerization of aniline with sulfonic acids in acetonitrile solution has been studied. This research demonstrated the formation of conducting copolymers with significant implications for the development of conductive materials and coatings. These copolymers exhibit unique electrochemical properties and solubility in various solvents, which could be tailored for specific applications in electronics and materials science (Şahin, Pekmez, & Yildiz, 2002).
Chromatography
In chromatography, the use of acetonitrile as a stationary phase in liquid-liquid partition chromatography has been explored for the separation of specific compounds. This methodology provides a basis for the development of novel separation techniques that could be applied in analytical chemistry, especially for the purification and analysis of complex mixtures (Corbin, Schwartz, & Keeney, 1960).
Organic Synthesis
Organic synthesis research has shown the effectiveness of acetonitrile as a solvent in various chemical reactions, including the base-induced cyclization of benzyl alkynyl sulfides to produce dihydrothiophenes. This reaction showcases the role of acetonitrile in facilitating organic transformations that are crucial for the synthesis of heterocyclic compounds, which have widespread applications in drug discovery and materials science (Motto, Castillo, Greer, Montemayer, Sheepwash, & Schwan, 2011).
Catalysis
In the realm of catalysis, the selective oxidation of sulfides to sulfoxides using chromium (III) in acetonitrile has been investigated. This research highlights the potential of using metal catalysts in acetonitrile for the efficient and selective oxidation of sulfides, a reaction of significant interest in the production of fine chemicals and pharmaceuticals (Supale & Gokavi, 2008).
Safety and Hazards
properties
IUPAC Name |
2-(3-chloropropylsulfanyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNS/c6-2-1-4-8-5-3-7/h1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOTXYMVDPQFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC#N)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloropropyl)sulfanyl]acetonitrile |
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